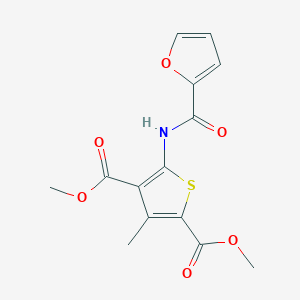![molecular formula C18H12N2O2S B5767478 N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases. In
Mecanismo De Acción
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also reduce the activation of T cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide for lab experiments is its specificity for Janus kinases. This makes it a valuable tool for studying the role of these enzymes in the immune response. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide. One area of research is the development of more specific Janus kinase inhibitors that can target specific isoforms of these enzymes. Another area of research is the exploration of this compound's potential applications in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research into the potential side effects of this compound, particularly its effects on the cardiovascular system.
Métodos De Síntesis
The synthesis of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-cyanophenol with 2-chloroaniline to form 2-(4-cyanophenoxy)aniline. This intermediate is then reacted with 2-thiophenecarboxylic acid to form this compound. The final product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c19-12-13-7-9-14(10-8-13)22-16-5-2-1-4-15(16)20-18(21)17-6-3-11-23-17/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQNMNMPMYNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
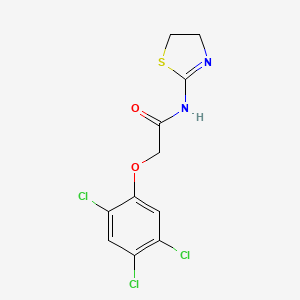
![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
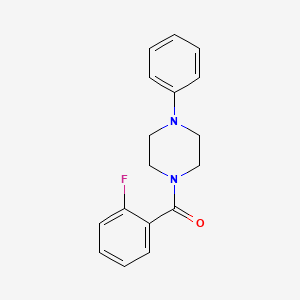
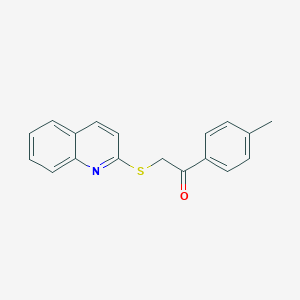
![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
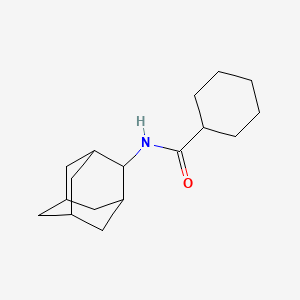
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
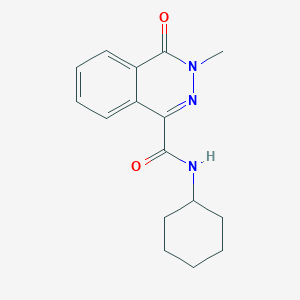
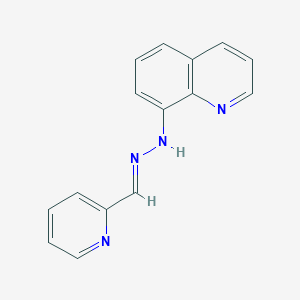
![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)
